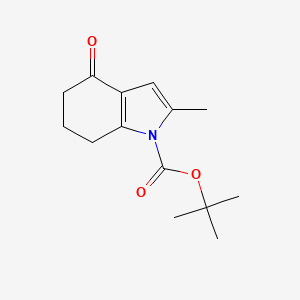
N-Boc-2-methyl-4-oxo-4,5,6,7-tetrahydroindole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-2-methyl-4-oxo-4,5,6,7-tetrahydroindole typically involves the reaction of 2-methylindole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.
化学反应分析
Types of Reactions
N-Boc-2-methyl-4-oxo-4,5,6,7-tetrahydroindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Dess-Martin periodinane and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles and reduced derivatives, depending on the specific reagents and conditions used .
科学研究应用
N-Boc-2-methyl-4-oxo-4,5,6,7-tetrahydroindole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in studies involving indole derivatives, which are known for their biological activity.
Medicine: Research into potential therapeutic applications, including anticancer and antimicrobial properties, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-Boc-2-methyl-4-oxo-4,5,6,7-tetrahydroindole involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving the modulation of biological activity at the molecular level .
相似化合物的比较
Similar Compounds
N-Boc-4-oxo-L-proline methyl ester: Another Boc-protected compound used in organic synthesis.
1-(4-methoxyphenyl)-6-(4-(2-methyl-6-oxopiperidin-1-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide: A structurally similar compound used in pharmaceutical research.
Uniqueness
N-Boc-2-methyl-4-oxo-4,5,6,7-tetrahydroindole is unique due to its specific indole structure and the presence of the Boc protecting group, which makes it a valuable intermediate in synthetic chemistry and research .
属性
分子式 |
C14H19NO3 |
|---|---|
分子量 |
249.30 g/mol |
IUPAC 名称 |
tert-butyl 2-methyl-4-oxo-6,7-dihydro-5H-indole-1-carboxylate |
InChI |
InChI=1S/C14H19NO3/c1-9-8-10-11(6-5-7-12(10)16)15(9)13(17)18-14(2,3)4/h8H,5-7H2,1-4H3 |
InChI 键 |
NBZLWQRIGYDFRT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(N1C(=O)OC(C)(C)C)CCCC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-ethoxy-](/img/structure/B12612058.png)
![1-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]piperidin-1-yl}ethan-1-one](/img/structure/B12612062.png)
![4-Oxo-4-[(3,7,11-trimethyldodeca-2,10-dien-1-YL)oxy]butanoate](/img/structure/B12612069.png)
![1-[(2-Hydroxyphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B12612070.png)
![5-[10-(3,5-Dihydroxyphenyl)anthracen-9-yl]benzene-1,3-diol;methanol](/img/structure/B12612071.png)
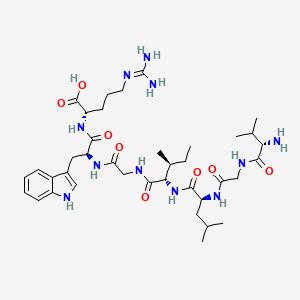
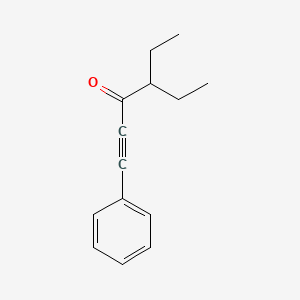
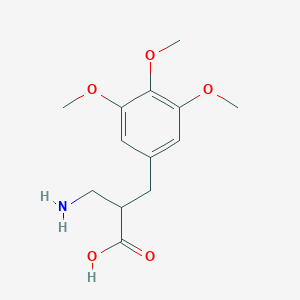
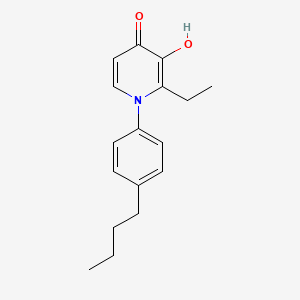
![1,5-Dihydro-6H-pyrimido[1,2-a]quinazolin-6-one](/img/structure/B12612104.png)

![S-[4-(4-Chlorophenyl)-4-oxobutyl] ethanethioate](/img/structure/B12612115.png)
![1,3-Bis[(pyridin-4-yl)sulfanyl]propan-2-one](/img/structure/B12612121.png)
![Ethyl 3-[(dimethylcarbamoyl)oxy]benzoate](/img/structure/B12612132.png)
